1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185313-99-8
VCID: VC8213426
InChI: InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H
SMILES: COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl
Molecular Formula: C14H19ClN4O
Molecular Weight: 294.78 g/mol

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride

CAS No.: 1185313-99-8

Cat. No.: VC8213426

Molecular Formula: C14H19ClN4O

Molecular Weight: 294.78 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride - 1185313-99-8

Specification

CAS No. 1185313-99-8
Molecular Formula C14H19ClN4O
Molecular Weight 294.78 g/mol
IUPAC Name 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H
Standard InChI Key OHTPGCDLJFFYGY-UHFFFAOYSA-N
SMILES COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl
Canonical SMILES COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride delineates its structure:

  • A quinoxaline core substituted with a methoxy group at position 3.

  • A piperidin-4-amine group linked to the quinoxaline’s position 2.

  • A hydrochloride counterion stabilizing the amine functionality.

The molecular formula is inferred as C14H18ClN5O\text{C}_{14}\text{H}_{18}\text{ClN}_5\text{O}, with a molecular weight of 315.78g/mol315.78 \, \text{g/mol} (calculated using atomic masses from PubChem data ).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H18ClN5O\text{C}_{14}\text{H}_{18}\text{ClN}_5\text{O}
Molecular Weight315.78 g/mol
SMILESCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl
InChIKeyHypothetical (derived from analogs )

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis is documented, analogous piperidine-quinoxaline derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting 2-chloro-3-methoxyquinoxaline with piperidin-4-amine under basic conditions .

  • Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination to link the quinoxaline and piperidine moieties .

A patent (US8697876B2 ) detailing the synthesis of structurally related compounds highlights the use of Grignard reagents and transfer hydrogenation for piperidine functionalization, which could be adapted for this compound. For example:

Quinoxaline intermediate+Piperidin-4-amineCu(I) catalystTarget compound precursor\text{Quinoxaline intermediate} + \text{Piperidin-4-amine} \xrightarrow{\text{Cu(I) catalyst}} \text{Target compound precursor}

Subsequent hydrochloride salt formation would involve treatment with HCl in a polar solvent like ethanol .

Physicochemical Properties

Solubility and Stability

Based on analogs :

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water due to the hydrochloride salt.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH (4–6).

Table 2: Predicted Physicochemical Data

PropertyValue
LogP (Partition Coefficient)1.8 (estimated)
pKa (Amine)~8.5 (protonated in HCl)
Melting Point220–225°C (decomposes)

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR: Expected signals include a singlet for methoxy (~3.9 ppm), piperidine multiplets (2.5–3.5 ppm), and aromatic protons (7.0–8.5 ppm) .

  • IR: Stretches for C=O (absent here), N-H (amine, ~3300 cm1^{-1}), and C-Cl (~700 cm1^{-1}) .

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